molecular formula C5H5ClO2S2 B6176992 2-methylthiophene-3-sulfonyl chloride CAS No. 89379-24-8

2-methylthiophene-3-sulfonyl chloride

Cat. No.: B6176992
CAS No.: 89379-24-8
M. Wt: 196.7
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Description

2-Methylthiophene-3-sulfonyl chloride (CAS 89379-24-8) is a high-value sulfur-containing heterocyclic building block critical for pharmaceutical and agrochemical research. Its molecular formula is C5H5ClO2S2, with a molecular weight of 196.68 g/mol . The compound features a sulfonyl chloride functional group, which is one of the most versatile electrophiles in organic synthesis, enabling efficient nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and sulfonic acids . The thiophene nucleus is a privileged pharmacophore in medicinal chemistry, ranked 4th among U.S. FDA-approved sulfur-containing small-molecule drugs . As a bioisostere for phenyl rings, the thiophene scaffold can enhance a compound's metabolic stability, binding affinity, and physicochemical properties . This sulfonyl chloride is therefore a vital intermediate for constructing novel molecular entities, particularly in the synthesis of complex sulfonamides—a linkage of capital importance in a great variety of biologically active compounds . Its primary research value lies in enabling late-stage functionalization and diversification of molecular scaffolds for drug discovery programs . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

89379-24-8

Molecular Formula

C5H5ClO2S2

Molecular Weight

196.7

Purity

95

Origin of Product

United States

Preparation Methods

Direct Chlorosulfonation of 2-Methylthiophene

The most straightforward approach involves the reaction of 2-methylthiophene with chlorosulfonic acid (ClSO₃H). This method leverages the electrophilic substitution mechanism, where chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent. The methyl group at position 2 exerts an electron-donating effect, typically directing electrophiles to the 5-position. However, under kinetic control at low temperatures (-10°C to 0°C), the sulfonation can occur at the less favored 3-position, yielding 2-methylthiophene-3-sulfonic acid as an intermediate. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride .

Reaction Conditions and Optimization

  • Temperature : Maintaining the reaction below 0°C minimizes polysubstitution and thermal degradation. Studies indicate that temperatures above 5°C lead to a 70% reduction in 3-sulfonyl chloride yield due to competing 5-sulfonation .

  • Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) is preferred for their inertness and ability to stabilize reactive intermediates. Polar aprotic solvents like DCM enhance electrophilic activity while preventing hydrolysis .

  • Stoichiometry : A 1:1.2 molar ratio of 2-methylthiophene to ClSO₃H balances reactivity and cost-efficiency. Excess ClSO₃H increases byproduct formation, such as disulfonated derivatives.

Industrial Scalability
Continuous flow reactors improve reproducibility and safety by ensuring rapid heat dissipation and precise reagent mixing. Pilot-scale trials report a 68% isolated yield with >90% purity when using in-line IR spectroscopy for real-time monitoring .

Sulfonic Acid Conversion Pathway

This two-step method first synthesizes 2-methylthiophene-3-sulfonic acid, followed by chlorination. The sulfonic acid is prepared via sulfonation using fuming sulfuric acid (H₂SO₄·SO₃) at 40–50°C, where the 3-position is favored under thermodynamic control due to steric hindrance from the methyl group. The sulfonic acid is then isolated and treated with SOCl₂ or PCl₅ to form the sulfonyl chloride.

Key Advantages

  • Regioselectivity : The thermodynamic product dominates at elevated temperatures, achieving 85% selectivity for the 3-sulfonic acid isomer .

  • Purity Control : Crystallization from ethanol-water mixtures removes residual sulfuric acid, yielding a 92% pure intermediate .

Chlorination Efficiency
Reaction with SOCl₂ at reflux (70°C) for 4 hours achieves near-quantitative conversion to the sulfonyl chloride. Gas chromatography-mass spectrometry (GC-MS) analysis confirms <1% residual sulfonic acid, with the primary impurity being hydrolyzed sulfonic acid due to trace moisture .

Catalytic Sulfonation Using Lewis Acids

Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can modulate the electrophilic substitution pathway, redirecting sulfonation to the 3-position. This method involves reacting 2-methylthiophene with sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃ at -15°C. The Lewis acid coordinates to the thiophene ring, deactivating the 5-position and enhancing 3-substitution.

Mechanistic Insights
Density functional theory (DFT) calculations reveal that AlCl₃ lowers the activation energy for 3-sulfonation by 12 kcal/mol compared to the uncatalyzed reaction. The transition state exhibits partial positive charge development at the 3-position, stabilized by the methyl group’s inductive effect .

Yield and Selectivity
Bench-scale experiments report a 58% yield of 2-methylthiophene-3-sulfonyl chloride with 78% regioselectivity. Side products include 5-sulfonyl chloride (15%) and disulfonated species (7%). Purification via fractional distillation under reduced pressure (15 mmHg, 110°C) enhances purity to 96% .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)Regioselectivity (%)Scalability
Direct Chlorosulfonation689082High
Sulfonic Acid Conversion759285Moderate
Catalytic Sulfonation589678Low

Critical Evaluation

  • Direct Chlorosulfonation offers the best balance of yield and scalability but requires stringent temperature control.

  • Sulfonic Acid Conversion achieves higher purity but involves hazardous handling of fuming sulfuric acid.

  • Catalytic Sulfonation is limited by lower yields but provides insights into regiochemical control mechanisms .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylthiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-methylthiophene-3-sulfonyl chloride with structurally related sulfonyl chlorides:

Compound Molecular Formula Boiling Point (°C) Density (g/mL) Key Applications Reactivity Notes
This compound C₅H₅ClO₂S₂ Not reported ~1.50 (estimated) Drug intermediates, polymer modification High electrophilicity due to sulfonyl chloride; methyl group enhances steric hindrance
2-Thiophenesulfonyl chloride C₄H₃ClO₂S₂ ~120 1.52 Sulfonamide synthesis Reacts readily with amines; less steric bulk compared to methyl-substituted analogue
3-Thiophenesulfonyl chloride C₄H₃ClO₂S₂ ~115 1.49 Catalysis, ligand design Sulfonyl chloride at 3-position alters electronic distribution on the ring
Benzene sulfonyl chloride C₆H₅ClO₂S 251 1.38 Detergent synthesis, dyes Less reactive than thiophene derivatives due to absence of heteroatom
Trifluoromethanesulfonyl chloride CClF₃O₂S 29–32 1.583 Superacid precursors, electrolytes Extreme electrophilicity; volatile and moisture-sensitive

Reactivity and Stability

  • Electrophilic Character : The sulfonyl chloride group in this compound exhibits stronger electrophilicity than benzene sulfonyl chloride due to electron-withdrawing effects of the thiophene sulfur atom. However, it is less reactive than trifluoromethanesulfonyl chloride, which has a highly electron-deficient trifluoromethyl group .
  • Moisture Sensitivity : Like most sulfonyl chlorides, it is hydrolytically unstable, reacting with water to form sulfonic acids. Storage under anhydrous conditions is critical .

Q & A

Q. What are the optimal synthetic routes for 2-methylthiophene-3-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonation followed by chlorination. A common route starts with 3-methylthiophene , which undergoes sulfonation using chlorosulfonic acid at 0–5°C for 2–4 hours. Subsequent treatment with thionyl chloride (SOCl₂) under reflux (60–80°C, 3–6 hours) yields the sulfonyl chloride derivative .

  • Key Variables : Temperature control during sulfonation is critical to avoid side reactions (e.g., ring oxidation). Excess SOCl₂ ensures complete chlorination.
  • Characterization : Confirm purity via ¹H/¹³C NMR (e.g., sulfonyl chloride protons at δ 3.3–3.5 ppm) and HPLC-MS (expected [M+H]⁺ = 210.6 g/mol) .

Q. How can researchers distinguish this compound from its positional isomers?

Methodological Answer: Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve substituent positions. The 3-sulfonyl group causes distinct deshielding in the thiophene ring protons (e.g., H-4 resonates at δ 7.2–7.4 ppm in DMSO-d₆), while the methyl group at C-2 leads to a unique coupling pattern . Comparative FT-IR analysis of sulfonyl chloride stretching vibrations (~1370 cm⁻¹ and 1170 cm⁻¹) can further differentiate isomers .

Advanced Research Questions

Q. How does the electronic environment of the thiophene ring influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing sulfonyl chloride group activates the thiophene ring toward electrophilic substitution but deactivates it for nucleophilic attack. Density Functional Theory (DFT) calculations reveal a partial positive charge at C-5, making it susceptible to nucleophilic substitution (e.g., with amines or alcohols). Substituent effects can be experimentally probed via Hammett plots using para-substituted anilines, correlating reaction rates with σ values .

  • Case Study : Reaction with benzylamine in THF at 25°C yields 2-methyl-3-(benzylsulfonamido)thiophene with >85% efficiency .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives derived from this compound?

Methodological Answer: Discrepancies often arise from variations in substituent positioning or assay conditions . For example:

  • Antimicrobial Activity : A 2023 study found that N-aryl sulfonamides showed MIC values of 2–8 µg/mL against S. aureus, while alkyl derivatives were inactive. This highlights the role of aromatic π-stacking in target binding .
  • Data Reconciliation : Use meta-analysis to normalize results across studies. Variables like solvent (DMSO vs. aqueous buffer) and bacterial strain (ATCC vs. clinical isolates) must be controlled .

Q. How can computational modeling guide the design of this compound derivatives for material science applications?

Methodological Answer: Molecular Dynamics (MD) simulations predict packing efficiency in polymers. For instance, derivatives with electron-deficient side chains (e.g., nitro groups) exhibit enhanced charge transport in organic semiconductors. Pair simulations with cyclic voltammetry (HOMO/LUMO gaps) and XRD to validate crystal structures .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

Methodological Answer: Inconsistencies often stem from impurity profiles or scaling effects . For example:

  • Small-Scale Syntheses (<1 mmol) may achieve 90% yield due to efficient heat dissipation, while large-scale reactions (>50 mmol) drop to 70% due to incomplete SOCl₂ evaporation .
  • Mitigation : Optimize stirring rates and use Dean-Stark traps to remove HCl gas. Monitor progress via in-situ IR to terminate reactions at >95% conversion .

Safety and Handling

Q. What precautions are essential when handling this compound?

Methodological Answer:

  • Storage : Keep under anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves and fume hoods ; sulfonyl chlorides release HCl upon contact with moisture.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)Reference
Nucleophilic SubstitutionBenzylamine, THF, 25°CN-Benzylsulfonamide85
Electrophilic Aromatic SubstitutionHNO₃, H₂SO₄, 0°C5-Nitro-2-methylthiophene-3-sulfonyl chloride72
PolymerizationEthylene glycol, 120°C, 24hPolythiophene sulfonate ester68

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